1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione
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Overview
Description
1-Methoxy-1-azaspiro[55]undeca-7,10-diene-2,9-dione is a spiro compound characterized by a unique bicyclic structure This compound is part of the spiro[55]undecane family, which is known for its intriguing conformational and configurational properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a nitrogen-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spiro compounds.
Scientific Research Applications
1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of the spiro ring system allows it to fit into enzyme active sites, thereby modulating their activity. Pathways involved may include inhibition of DNA synthesis or disruption of cell membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dioxane-1,3-dithiane spiranes
- Bis(1,3-oxathiane) spiranes
- 1,3-Dioxane-1,3-dithiane spiranes
Uniqueness
1-Methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione stands out due to its unique combination of nitrogen and oxygen atoms within the spiro ring system. This structural feature imparts distinct chemical reactivity and potential for diverse applications compared to other spiro compounds .
Properties
CAS No. |
103831-03-4 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
1-methoxy-1-azaspiro[5.5]undeca-7,10-diene-2,9-dione |
InChI |
InChI=1S/C11H13NO3/c1-15-12-10(14)3-2-6-11(12)7-4-9(13)5-8-11/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
SLOOLHBXXZYODV-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(=O)CCCC12C=CC(=O)C=C2 |
Origin of Product |
United States |
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